(3-甲氧基-2-甲基-2H-吲唑-6-基)(4-(吡啶-2-基)哌嗪-1-基)甲甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

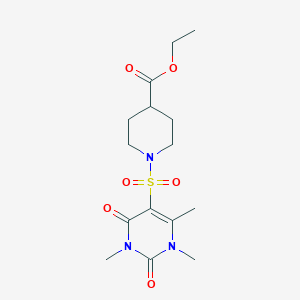

“(3-methoxy-2-methyl-2H-indazol-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone” is a chemical compound. It contains an indazole nucleus, which is a heterocyclic aromatic organic compound . Indazole has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Synthesis Analysis

The synthesis of indazoles, including 2H-indazoles, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis

The chemical reactions involving indazoles include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .科学研究应用

合成和抗菌活性

- Patel 等人(2011 年)报告了新型吡啶衍生物的合成和抗菌活性。该研究涉及合成具有相似结构成分的化合物,突出了此类分子的潜在抗菌应用 (Patel、Agravat 和 Shaikh,2011)。

分子相互作用和药理学评估

- Shim 等人(2002 年)探索了化合物与 CB1 大麻素受体的分子相互作用,深入了解了结构相关分子的拮抗活性。这项研究表明结构类似物在理解受体-配体相互作用和药物设计中的相关性 (Shim、Welsh、Cartier、Edwards 和 Howlett,2002)。

发现有效拮抗剂

- Romero 等人(2012 年)专注于发现 G 蛋白偶联受体的有效拮抗剂,展示了具有复杂分子结构的化合物的药物开发过程。这项工作强调了化学合成在药理学中的应用 (Romero、Hastings、Moningka、Guo、Wang、Di Salvo、Lei、Trusca、Deng、Tong、Terebetski、Ball 和 Ujjainwalla,2012)。

合成挑战和解决方案

- Zhang 等人(2020 年)报告了一种合成同时包含哌啶和吡啶环的杂环的方法,解决了合成过程中的挑战。这项研究突出了复杂有机分子的高效合成方法的重要性 (Zhang、Li、Zhang、Lv、Pan、Ke 和 Zhang,2020)。

新型衍生物的药理学评估

- Tsuno 等人(2017 年)鉴定和评估了新型甲甲酮衍生物作为选择性拮抗剂,证明了通过分子修饰治疗疼痛的潜力。这项研究例证了化学合成在止痛药开发中的应用 (Tsuno、Yukimasa、Yoshida、Suzuki、Nakai、Ogawa、Fujiu、Takaya、Nozu、Yamaguchi、Matsuda、Funaki、Yamanada、Tanimura、Nagamatsu、Asaki、Horita、Yamamoto、Hinata、Soga、Imai、Morioka、Kanemasa、Sakaguchi 和 Iso,2017)。

未来方向

Indazole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the compound “(3-methoxy-2-methyl-2H-indazol-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone” could be a subject of future research in the field of medicinal chemistry.

作用机制

Target of Action

It is known that indazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . Imidazole, another component of this compound, is also known to have a broad range of chemical and biological properties .

Mode of Action

Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may interact with its targets to induce these effects.

Biochemical Pathways

Indazole derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways . For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Pharmacokinetics

It is known that imidazole, a component of this compound, is highly soluble in water and other polar solvents . This suggests that the compound may have good bioavailability.

Result of Action

Given the diverse biological activities of indazole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.

Action Environment

It is known that the biological activities of indazole derivatives can be influenced by various factors .

属性

IUPAC Name |

(3-methoxy-2-methylindazol-6-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-22-19(26-2)15-7-6-14(13-16(15)21-22)18(25)24-11-9-23(10-12-24)17-5-3-4-8-20-17/h3-8,13H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXFRQDYBSMFKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCN(CC3)C4=CC=CC=N4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

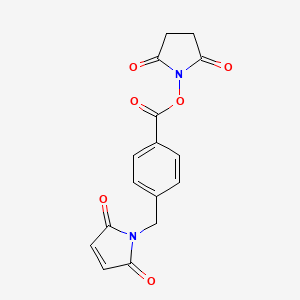

![4-(6-Cyclopentyloxypyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3018348.png)

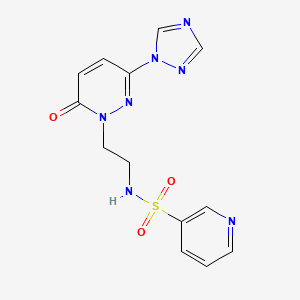

![N,N-dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}aniline](/img/structure/B3018349.png)

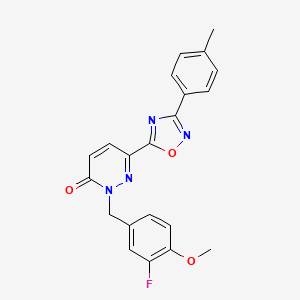

![Cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B3018353.png)

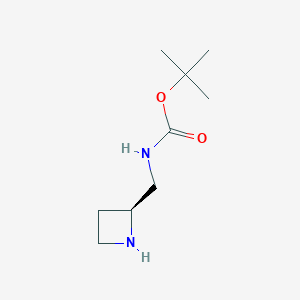

![5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3018355.png)

![8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(3-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3018359.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3018363.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B3018369.png)